L-Tyrosine, 3-hydroxy-N-(3-hydroxy-D-tyrosyl)-, hydrate
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Overview
Description
L-Tyrosine, 3-hydroxy-N-(3-hydroxy-D-tyrosyl)-, hydrate is a complex organic compound with the molecular formula C18H20N2O7. This compound is characterized by the presence of multiple hydroxyl groups, aromatic rings, and amide linkages. It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, 3-hydroxy-N-(3-hydroxy-D-tyrosyl)-, hydrate typically involves the following steps:
Protection of Functional Groups: The hydroxyl and amine groups of tyrosine are protected using suitable protecting groups to prevent unwanted side reactions.
Coupling Reaction: The protected tyrosine derivatives are coupled using peptide coupling reagents such as carbodiimides (e.g., EDCI) in the presence of a base (e.g., N-methylmorpholine).
Deprotection: The protecting groups are removed under mild acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine, 3-hydroxy-N-(3-hydroxy-D-tyrosyl)-, hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide linkages can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., Br2) or nitrating agents (e.g., HNO3) under controlled conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and reduced derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
L-Tyrosine, 3-hydroxy-N-(3-hydroxy-D-tyrosyl)-, hydrate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in neurological disorders and metabolic diseases.
Industry: Utilized in the production of pharmaceuticals, nutraceuticals, and cosmetic products.
Mechanism of Action
The mechanism of action of L-Tyrosine, 3-hydroxy-N-(3-hydroxy-D-tyrosyl)-, hydrate involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes involved in protein synthesis and metabolic pathways.
Pathways: Modulation of neurotransmitter synthesis, regulation of metabolic processes, and influence on cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
L-Tyrosine: A precursor to L-Tyrosine, 3-hydroxy-N-(3-hydroxy-D-tyrosyl)-, hydrate with similar structural features but lacking additional hydroxyl groups and amide linkages.
D-Tyrosine: An enantiomer of L-Tyrosine with similar properties but different stereochemistry.
L-DOPA: A derivative of tyrosine with additional hydroxyl groups, used in the treatment of Parkinson’s disease.
Uniqueness
This compound is unique due to its complex structure, which includes multiple hydroxyl groups, aromatic rings, and amide linkages. This complexity allows for diverse chemical reactivity and a wide range of applications in scientific research and industry.
Properties
CAS No. |
37181-66-1 |
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Molecular Formula |
C18H20N2O7 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-amino-3-(3,4-dihydroxyphenyl)propanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H20N2O7/c19-11(5-9-1-3-13(21)15(23)7-9)17(25)20-12(18(26)27)6-10-2-4-14(22)16(24)8-10/h1-4,7-8,11-12,21-24H,5-6,19H2,(H,20,25)(H,26,27)/t11-,12+/m1/s1 |
InChI Key |
ZDAAOODSUGKTKK-NEPJUHHUSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)N[C@@H](CC2=CC(=C(C=C2)O)O)C(=O)O)N)O)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)O)N)O)O |
Origin of Product |
United States |
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